1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO. It is a cyclopentane derivative with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde typically involves the introduction of a fluoroethyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride to form 1-(2-Fluoroethyl)cyclopentane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 1-(2-Fluoroethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluoroethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the fluoroethyl group.
1-(2-Fluoroethyl)cyclopentane: Lacks the aldehyde group.
Cyclopentylformaldehyde: Another aldehyde derivative of cyclopentane.
Uniqueness
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a fluoroethyl group and an aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H13FO |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
1-(2-fluoroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2 |
InChI Key |
PKJYAZCCLWHVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCF)C=O |
Origin of Product |
United States |
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